1-Acetyl-4-piperidone
Overview
Description
1-Acetyl-4-piperidone is an organic compound with the molecular formula C7H11NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its versatile applications in organic synthesis and pharmaceutical research. It is often used as an intermediate in the synthesis of various chemical and pharmaceutical products .
Mechanism of Action
Target of Action
1-Acetyl-4-piperidone is a derivative of piperidine . Piperidine derivatives have been found to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives, in general, interact with their targets in various ways depending on the specific derivative and its pharmacophoric features .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Biochemical Analysis
Biochemical Properties
1-Acetyl-4-piperidone plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of fentanyl, a potent opioid analgesic . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, facilitating the transformation of this compound into more complex molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of certain cell types by modulating the activity of enzymes and proteins involved in these processes. For example, its role in the synthesis of fentanyl suggests that it may impact opioid receptors and related signaling pathways in neuronal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to the active sites of enzymes, forming covalent bonds that alter the enzyme’s activity. This interaction can result in the inhibition of certain enzymes, thereby affecting the overall biochemical pathway in which the enzyme is involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. High doses of this compound can result in toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells. The compound’s role in the synthesis of pharmaceutical drugs highlights its importance in metabolic processes that lead to the production of bioactive molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with enzymes and other biomolecules, ultimately influencing its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-4-piperidone can be synthesized through several methods. One common synthetic route involves the reaction of piperidone with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as distillation and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-piperidone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Acetyl-4-piperidone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, including analgesics and anti-inflammatory agents.
Industry: This compound is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
1-Acetyl-4-piperidone can be compared with other similar compounds, such as:
Piperidine: The parent compound, which is a simple six-membered heterocyclic amine.
4-Piperidone: A closely related compound with a similar structure but lacking the acetyl group.
N-Acetylpiperidine: Another derivative of piperidine with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-acetylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(9)8-4-2-7(10)3-5-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFOVLFUGLWWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871369 | |
Record name | 1-Acetylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32161-06-1, 3211-06-1 | |
Record name | 1-Acetyl-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32161-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032161061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-acetyl-4-piperidone in the synthesis of the water-soluble macrocycle?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the tetraoxa[7.1.7.1]paracyclophane host molecule []. It undergoes a series of reactions, including alkylation and cyclization, to ultimately form the desired macrocyclic structure.
Q2: Are there any alternative synthetic routes to the tetraoxa[7.1.7.1]paracyclophane that do not involve this compound?
A2: The provided research paper [] focuses specifically on a synthetic route utilizing this compound. Exploring alternative synthetic pathways would necessitate further research and analysis of potential starting materials and reaction conditions.
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